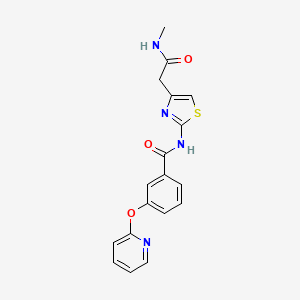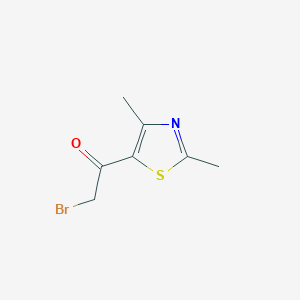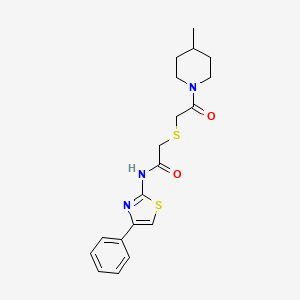![molecular formula C23H19N3O2S B2664465 N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1903058-91-2](/img/structure/B2664465.png)
N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide” is a complex organic molecule. It contains a bipyridine moiety, a biphenyl moiety, and a sulfonamide group. Bipyridine residues are amongst the most intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and biphenyl moieties, and the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would include a bipyridine ring system, a biphenyl ring system, and a sulfonamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the different functional groups present in the molecule. The bipyridine and biphenyl moieties might be involved in π-π stacking interactions and other aromatic reactions, while the sulfonamide group could participate in a variety of reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with various chemical reagents .Applications De Recherche Scientifique
Synthesis Methodologies
One-Pot Synthesis Techniques : One-pot synthesis methodologies offer efficient routes to biphenyl-4-sulfonamides, which are structurally related to the compound . For instance, an efficient one-pot, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides was developed using palladium catalysis under microwave irradiation. This approach demonstrates acid-free conditions, good substrate scope, excellent functional group compatibility, and high yields, showcasing an advanced method for synthesizing complex sulfonamide compounds (H. Zhiyou et al., 2015).
Chemical Reactions and Applications
Cross Coupling Reactions : Cross-coupling methodologies are crucial for the synthesis of pyridinyl-substituted sulfonamides. Research demonstrates the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides via the reaction of 3-bromopyridine with various sulfonamides, catalyzed by copper and pyridin-2-yl dione derivatives (Xiaojun Han, 2010).
Biocatalysis in Drug Metabolism : The application of biocatalysis for the synthesis of drug metabolites offers insights into the metabolic pathways and potential applications of sulfonamide compounds. A study utilized Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, indicating the potential of microbial systems in elucidating the metabolism of sulfonamide-based drugs (M. Zmijewski et al., 2006).
Potential Pharmaceutical Applications
Antimicrobial Activity : The synthesis of novel sulfonamide derivatives and their investigation for antimicrobial activity underline the pharmaceutical relevance of such compounds. For example, new acridine and bis acridine sulfonamides showed inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential applications in developing antimicrobial and anticancer agents (Ramazan Ulus et al., 2013).
Corrosion Inhibition : Sulfonamide compounds have also been explored for their potential in corrosion inhibition, demonstrating the versatility of sulfonamides beyond biomedical applications. For instance, certain sulfonamide drugs were evaluated as inhibitors for mild steel corrosion, suggesting applications in material science and engineering (Hari Kumar Sappani et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended applications. For example, if it were being studied for use as a drug, future research might focus on optimizing its synthesis, improving its pharmacological properties, or exploring new therapeutic applications .
Propriétés
IUPAC Name |
3-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-29(28,22-10-4-8-20(16-22)18-6-2-1-3-7-18)26-17-21-9-5-13-25-23(21)19-11-14-24-15-12-19/h1-16,26H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRNWVXAGUODMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

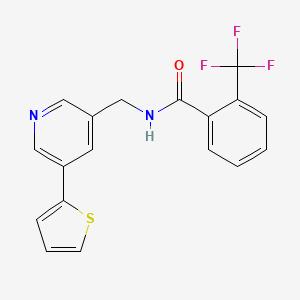
![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)
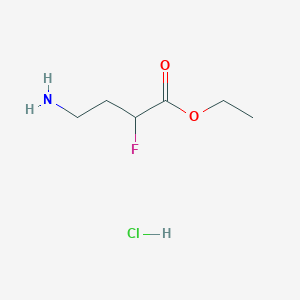
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2664391.png)
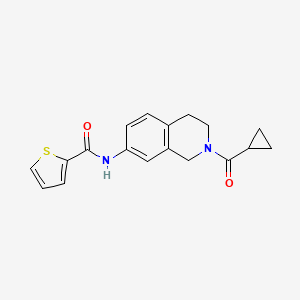
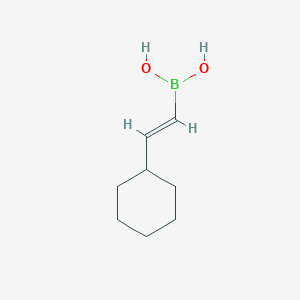

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)
